2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14963816
InChI: InChI=1S/C17H19N5O3/c23-16(19-9-12-3-7-25-8-4-12)11-21-6-2-14-13(17(21)24)10-18-15-1-5-20-22(14)15/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,19,23)
SMILES:
Molecular Formula: C17H19N5O3
Molecular Weight: 341.4 g/mol

2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

CAS No.:

Cat. No.: VC14963816

Molecular Formula: C17H19N5O3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide -

Specification

Molecular Formula C17H19N5O3
Molecular Weight 341.4 g/mol
IUPAC Name N-(oxan-4-ylmethyl)-2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide
Standard InChI InChI=1S/C17H19N5O3/c23-16(19-9-12-3-7-25-8-4-12)11-21-6-2-14-13(17(21)24)10-18-15-1-5-20-22(14)15/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,19,23)
Standard InChI Key RSEGCFJIFZXHHC-UHFFFAOYSA-N
Canonical SMILES C1COCCC1CNC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34

Introduction

Synthesis and Chemical Modifications

The synthesis of such compounds typically involves multiple steps, including the formation of the heterocyclic core and subsequent modifications to enhance biological activity or alter pharmacokinetic properties. Common methods include alkylation reactions and the use of protecting groups to facilitate selective modifications .

Biological Activities and Applications

Compounds with similar structures have shown significant biological activities, including antitumor effects and interaction with various receptors. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been explored as CB2 receptor agonists. The specific biological activity of 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide would depend on its interaction with biological targets, which requires further investigation.

Related Compounds and Activities:

Compound NameStructure TypeNotable Activity
7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 1,1-dimethylethyl esterPyrazolo-pyrimidineAntitumor
7-Oxopyrazolo[1,5-a]pyrimidine-6-carboxamidePyrazolo-pyrimidineCB2 receptor agonist
4-Hydroxycarbamoylphenyl-carbamic acidCarbamate derivativeAnti-inflammatory

Research and Development

Research into compounds like 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is crucial for understanding their pharmacological profiles. Studies focusing on binding affinity to specific receptors and proteins can reveal insights into their mechanisms of action and therapeutic potential .

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